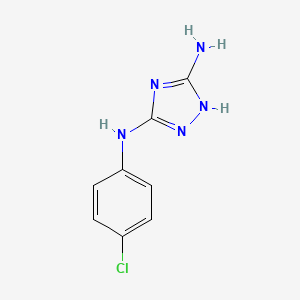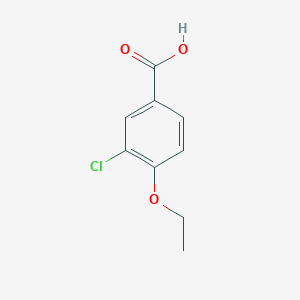
2-Cyclopropylbutan-2-ol
Übersicht
Beschreibung
2-Cyclopropylbutan-2-ol is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.19 g/mol . The IUPAC name for this compound is 2-cyclopropylbutan-2-ol .
Molecular Structure Analysis
The InChI representation of 2-Cyclopropylbutan-2-ol isInChI=1S/C7H14O/c1-3-7(2,8)6-4-5-6/h6,8H,3-5H2,1-2H3 . The Canonical SMILES representation is CCC(C)(C1CC1)O . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopropylbutan-2-ol include a molecular weight of 114.19 g/mol, a computed XLogP3-AA of 1.4, and a topological polar surface area of 20.2 Ų . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound also has two freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Photocatalysis in Organic Synthesis
A study by Lu, Shen, and Yoon (2011) demonstrates the application of photocatalysis in organic synthesis, particularly in the [3+2] reaction of aryl cyclopropyl ketones with olefins. This process is significant in generating highly substituted cyclopentane ring systems, a fundamental structure in various chemical compounds. The one-electron reduction of the ketone, a key step in this reaction, is achieved using a photocatalytic system comprising Ru(bpy)(3)(2+), La(OTf)(3), and TMEDA (Lu, Shen, & Yoon, 2011).
Zeolite Catalysis
Kiricsi et al. (1980) explored the reactions of cyclopropane over zeolite catalysts. This research revealed the formation of various hydrocarbons, including isobutane and 2-methylbutene, through complex oligomerization, isomerization, and cracking processes. The use of different types of zeolites (NaY, CaNaY, and NaHY) provides insights into the catalytic potential of cyclopropyl compounds in producing valuable chemicals (Kiricsi, Hannus, Varca, & Fejes, 1980).
Biofuel Production
The research by Bastian et al. (2011) focuses on the production of 2-methylpropan-1-ol (isobutanol), a promising biofuel. This study demonstrates the conversion of glucose to isobutanol in a recombinant organism under anaerobic conditions. The engineering of pathway enzymes, such as ketol-acid reductoisomerase and alcohol dehydrogenase, was crucial for achieving high yield and productivity, highlighting the potential of cyclopropyl compounds in biofuel technology (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).
Enzymatic Inhibition
McCann and Sampson (2000) synthesized 2α,3α-cyclopropano-5α-cholestan-3β-ol to study its effects as a substrate and inhibitor of cholesterol oxidase. The research found that the cyclopropylsterol inhibits cholesterol oxidase efficiently, revealing the potential of cyclopropyl derivatives in enzymatic inhibition and possibly in pharmaceutical applications (McCann & Sampson, 2000).
Chemical Education and Synthesis Optimization
Bouzidi and Gozzi (2008) utilized a Grignard reaction to introduce experimental design and optimization in an educational setting. This project, involving the synthesis of benzyl-1-cyclopentan-1-ol, demonstrates the relevance of cyclopropyl compounds in chemical education and research, particularly in improving synthetic techniques and reproducibility (Bouzidi & Gozzi, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-cyclopropylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-7(2,8)6-4-5-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRBLGWQGLJAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282931 | |
| Record name | 2-cyclopropylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylbutan-2-ol | |
CAS RN |
4435-58-9 | |
| Record name | NSC28832 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyclopropylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYCLOPROPYL-BUTAN-2-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)



![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)
![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)
![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)


![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)